(+)-Ethotoin
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Overview
Description
(+)-Ethotoin is an anticonvulsant drug that is used in the treatment of epilepsy. It was first synthesized in 1953 and has been used clinically since the 1960s. Its mechanism of action is not fully understood, but it is believed to work by inhibiting the spread of seizure activity in the brain.
Scientific Research Applications
Novel Synthesis Methods
A novel approach for the synthesis of 3-substituted, 5-substituted, or 3,5-disubstituted hydantoins, including the bioactive anticonvulsant drug ethotoin, was reported. This method involves the reaction of α-amino methyl ester hydrochlorides with carbamates, yielding ureido derivatives that subsequently cyclize under basic conditions. This synthesis method for ethotoin is notable for its simplicity, good yield, and avoidance of conventional multistep protocols and hazardous reagents (Tanwar, Ratan, & Gill, 2017).
Mechanochemical Synthesis
Mechanochemistry has been successfully employed for the preparation of 3,5-disubstituted hydantoins from α-amino methyl esters. This method was applied to produce the antimicrobial additives ADMH and CEDMH as well as the bioactive anticonvulsant drug ethotoin. This approach, notably assisted by poly(ethylene) glycol (PEGs), represents an environmentally friendly and efficient method for synthesizing these compounds (Konnert et al., 2016).
Medicinal Mechanochemistry
An environmentally friendly strategy utilizing mechanochemistry for the preparation of unsymmetrical ureas and 3,5-disubstituted hydantoins, including the Active Pharmaceutical Ingredient (API) ethotoin, has been developed. This method employs safe starting materials instead of hazardous and toxic isocyanates, highlighting a significant advancement in the field of medicinal chemistry (Porcheddu, Delogu, De Luca, & Colacino, 2019).
properties
CAS RN |
108739-43-1 |
---|---|
Product Name |
(+)-Ethotoin |
Molecular Formula |
C11H12N2O2 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
(5S)-3-ethyl-5-phenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C11H12N2O2/c1-2-13-10(14)9(12-11(13)15)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H,12,15)/t9-/m0/s1 |
InChI Key |
SZQIFWWUIBRPBZ-VIFPVBQESA-N |
Isomeric SMILES |
CCN1C(=O)[C@@H](NC1=O)C2=CC=CC=C2 |
SMILES |
CCN1C(=O)C(NC1=O)C2=CC=CC=C2 |
Canonical SMILES |
CCN1C(=O)C(NC1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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